4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

FLAP inhibition leukotriene biosynthesis cellular potency

This compound is a best-in-class FLAP inhibitor reference standard validated in human leukocyte assays (cellular IC50 = 0.50 nM). Its exceptional target engagement at sub-nanomolar concentrations ensures robust LTB4 suppression with minimal solvent interference, while potent CYP3A4 (8.5 nM) and CYP2C9 (12 nM) inhibition makes it an ideal dual-purpose positive control for calibrating high-throughput DDI panels. Procure this compound to benchmark FLAP-CYP selectivity in SAR campaigns and to standardise screening workflows with a peer-reviewed probe.

Molecular Formula C19H17FN2O3S
Molecular Weight 372.41
CAS No. 1705172-04-8
Cat. No. B2833329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide
CAS1705172-04-8
Molecular FormulaC19H17FN2O3S
Molecular Weight372.41
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)F
InChIInChI=1S/C19H17FN2O3S/c1-14-11-17(8-9-18(14)20)26(23,24)22-13-15-5-4-6-16(12-15)25-19-7-2-3-10-21-19/h2-12,22H,13H2,1H3
InChIKeyIAKOCPWAHRAPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705172-04-8): FLAP Inhibitor Procurement Baseline


4-Fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705172-04-8) is a synthetic benzenesulfonamide that functions as a potent inhibitor of 5‑lipoxygenase‑activating protein (FLAP), a critical regulator of leukotriene biosynthesis [1]. The compound was developed within Amira Pharmaceuticals' FLAP inhibitor programme and is registered in ChEMBL as CHEMBL1922662 [2]. Its structure incorporates a 4‑fluoro‑3‑methylphenylsulfonamide core linked via a methylene bridge to a 3‑(pyridin‑2‑yloxy)phenyl moiety, a pharmacophore arrangement that confers sub‑nanomolar target engagement [1].

Why Generic FLAP Inhibitor Substitution Fails for 4-Fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705172-04-8)


FLAP inhibitors span multiple chemotypes (indoles, benzimidazoles, oxadiazoles, benzenesulfonamides) that differ markedly in their off‑target cytochrome P450 profiles, cellular potency, and pharmacokinetic suitability [1]. Even among benzenesulfonamide‑based FLAP inhibitors, modest structural changes produce large shifts in CYP inhibition — a key liability for preclinical candidates — meaning that exchange without head‑to‑head data risks selecting a compound with unacceptable drug‑drug interaction potential or in‑vivo efficacy gaps [2]. The quantitative evidence below demonstrates where 4‑fluoro‑3‑methyl‑N‑(3‑(pyridin‑2‑yloxy)benzyl)benzenesulfonamide can or cannot be substituted.

Quantitative Differentiation Evidence for 4-Fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705172-04-8)


FLAP Cellular Potency: Sub‑Nanomolar IC50 in Human Leukocytes

The target compound achieves an IC50 of 0.50 nM in a human peripheral leukocyte FLAP assay measuring inhibition of calcium ionophore A23187‑induced LTB4 production after 10 min by ELISA, a direct cellular readout of FLAP function [1]. This places it among the most potent benzenesulfonamide‑class FLAP inhibitors, approximately 4‑fold more potent than the radioligand‑binding IC50 of 2.20 nM obtained for the same compound in a displacement assay using human PMN cells [2]. For context, the clinically evaluated FLAP inhibitor AM803 (GSK2190915) exhibits a cellular LTB4 IC50 of ~1.5–3 nM in comparable human leukocyte assays, suggesting a potency advantage for the target compound in this cell‑based system.

FLAP inhibition leukotriene biosynthesis cellular potency

CYP3A4 Inhibition Liability: Single‑Digit Nanomolar IC50

The compound inhibits human CYP3A4 with an IC50 of 8.5 nM [1]. This value is notably low for a benzenesulfonamide FLAP inhibitor and represents a potential DDI liability that must be managed. In contrast, the structurally related indole‑based FLAP inhibitor AM803 (GSK2190915) shows CYP3A4 IC50 > 30 µM (Stock et al. 2011 J. Med. Chem.), demonstrating >3,500‑fold selectivity improvement. This differential makes the target compound less suitable for applications requiring low CYP inhibition risk unless structural modifications are introduced.

CYP450 inhibition drug‑drug interaction off‑target profile

CYP2C9 Inhibition: Moderate Potency Relative to Class Benchmarks

The target compound inhibits human CYP2C9 with an IC50 of 12 nM [1]. This is significantly more potent than the indole‑based FLAP inhibitor AM803, which shows CYP2C9 IC50 > 30 µM (Stock et al. 2011 J. Med. Chem.), a >2,500‑fold difference. Within the benzenesulfonamide subclass, CYP2C9 inhibition is a recurring liability; the compound's value thus lies in serving as a benchmark for SAR studies aimed at dialling out CYP2C9 activity while retaining FLAP potency.

CYP2C9 inhibition selectivity profile drug metabolism

Optimal Application Scenarios for 4-Fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705172-04-8)


FLAP Target Engagement and Cellular Pharmacology Studies

The sub‑nanomolar cellular IC50 (0.50 nM) [1] makes this compound an excellent positive control or reference inhibitor for FLAP target‑engagement experiments in human leukocyte or PMN cell systems. Its high cellular potency allows robust LTB4 suppression at low concentrations, minimising solvent‑related artefacts in dose‑response studies.

CYP450 Isoform‑Selectivity Profiling and DDI Risk Assessment

With CYP3A4 IC50 = 8.5 nM and CYP2C9 IC50 = 12 nM [2], this compound serves as a potent CYP inhibitor probe for calibrating high‑throughput DDI screening panels. It can be used as a positive control for CYP3A4 and CYP2C9 inhibition in recombinant enzyme or human hepatocyte assays, enabling laboratories to benchmark their assay sensitivity.

Benzenesulfonamide FLAP Inhibitor SAR Benchmarking

The compound's combination of extreme FLAP cellular potency (0.50 nM) [1] with potent CYP inhibition [2] makes it a valuable reference point for structure–activity relationship (SAR) studies aiming to decouple FLAP activity from CYP liabilities. Researchers synthesising new benzenesulfonamide analogues can use this compound to quantify the FLAP‑to‑CYP selectivity window achieved by their modifications.

Quote Request

Request a Quote for 4-fluoro-3-methyl-N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.